molecular formula C12H22N2O4 B6211143 rac-methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylate, cis CAS No. 2055248-91-2

rac-methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylate, cis

Cat. No. B6211143
CAS RN: 2055248-91-2
M. Wt: 258.3
InChI Key:
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Description

“rac-methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylate, cis” is a chemical compound that falls under the category of tertiary butyl esters . Tertiary butyl esters find large applications in synthetic organic chemistry .


Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The tert-butoxycarbonyl group is a key component of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been achieved using flow microreactor systems .

Future Directions

The development of more efficient and sustainable methods for the synthesis of tertiary butyl esters, such as the one described here, could have significant implications for synthetic organic chemistry . Future research may focus on optimizing these methods and exploring their applications in various chemical reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylate, cis involves the protection of the amine group, followed by the addition of the carboxylic acid group and the deprotection of the amine group. The final step involves the addition of the methyl group to the piperidine ring.", "Starting Materials": [ "Piperidine", "tert-Butyl carbamate", "Methyl acrylate", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Sodium chloride", "Magnesium sulfate", "Methanol" ], "Reaction": [ "Piperidine is reacted with tert-butyl carbamate in the presence of sodium hydride to form the protected amine intermediate.", "The protected amine intermediate is then reacted with methyl acrylate to form the protected piperidine carboxylic acid intermediate.", "The protected piperidine carboxylic acid intermediate is then deprotected using hydrochloric acid and sodium bicarbonate to form the piperidine carboxylic acid intermediate.", "The piperidine carboxylic acid intermediate is then reacted with methanol in the presence of hydrochloric acid to form the methyl ester intermediate.", "The methyl ester intermediate is then reacted with sodium hydride and piperidine to form the final product, rac-methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylate, cis." ] }

CAS RN

2055248-91-2

Product Name

rac-methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylate, cis

Molecular Formula

C12H22N2O4

Molecular Weight

258.3

Purity

95

Origin of Product

United States

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